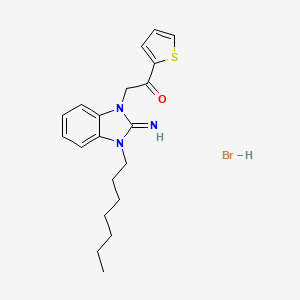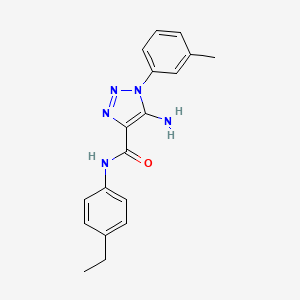![molecular formula C21H24N2O3 B5086827 N-[2-[(2-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5086827.png)
N-[2-[(2-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a dihydroisoquinoline moiety, and an oxolane carboxamide group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroisoquinoline core, followed by the introduction of the hydroxyphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the oxolane carboxamide group via an amide coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The dihydroisoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, tetrahydroisoquinoline derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-[(2-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The dihydroisoquinoline moiety can intercalate with DNA, affecting gene expression and cell proliferation. The oxolane carboxamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-hydroxyphenyl)ethyl]-3,4-dihydroisoquinoline: Similar structure but lacks the oxolane carboxamide group.
2-(2-hydroxyphenyl)-3,4-dihydroisoquinoline: Lacks the oxolane carboxamide group and has a simpler structure.
N-(2-hydroxyphenyl)-2-oxo-1,2-dihydroisoquinoline: Contains a keto group instead of the oxolane carboxamide group.
Uniqueness
N-[2-[(2-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide is unique due to the presence of the oxolane carboxamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, solubility, and binding affinity to biological targets, making it a valuable molecule in various research applications.
Properties
IUPAC Name |
N-[2-[(2-hydroxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-19-5-2-1-4-16(19)13-23-10-9-15-7-8-18(12-17(15)14-23)22-21(25)20-6-3-11-26-20/h1-2,4-5,7-8,12,20,24H,3,6,9-11,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDHGCCHDMXYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC3=C(CCN(C3)CC4=CC=CC=C4O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-acetylphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5086744.png)
![1-[(2-Fluorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B5086752.png)
![2-({3-[(4-carboxybutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5086755.png)
![3,5-dichloro-4-methoxy-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5086766.png)
![4-[(E)-2-(5-chlorothiophen-2-yl)-1-cyanoethenyl]benzoic acid](/img/structure/B5086771.png)

![5-METHYL-5-{2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-(PROPAN-2-YL)OXOLAN-2-ONE](/img/structure/B5086784.png)
![1-[6-(2,3-Dimethylphenoxy)hexoxy]-2,3-dimethylbenzene](/img/structure/B5086785.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5086794.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B5086809.png)

![1-BUTYL-N-[(2-ETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B5086815.png)
![1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5086816.png)
![N'-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE](/img/structure/B5086825.png)
